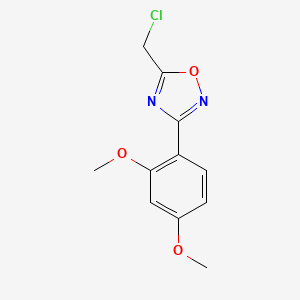

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

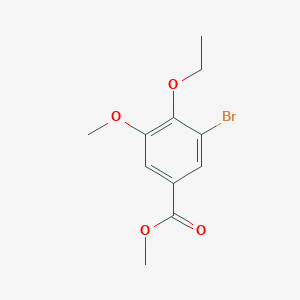

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C11H11ClN2O3 . Its average mass is 254.670 Da .

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole consists of a chloromethyl group attached to the 5-position of an oxadiazole ring, and a 2,4-dimethoxyphenyl group attached to the 3-position of the oxadiazole ring .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Proliferative Activities

Compounds derived from 1,3,4-oxadiazole, similar to 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. N-Mannich bases of 1,3,4-oxadiazole derivatives exhibit inhibitory activity against a range of pathogenic bacteria and the yeast-like fungus Candida albicans. Some derivatives displayed broad-spectrum antibacterial activities, and certain compounds showed potent activity against Gram-positive bacteria. Moreover, the anti-proliferative activity of these compounds was evaluated against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines, revealing significant anti-proliferative effects in some cases (L. H. Al-Wahaibi et al., 2021).

Antimalarial Activities

Investigations into hybrids of 1,3,4-oxadiazole structures have led to the synthesis of compounds with potential antimalarial properties. These studies have produced various 1,3,4-oxadiazole derivatives that were found to be active against Plasmodium berghei in mice, highlighting their potential as antimalarial agents (M. P. Hutt et al., 1970).

Antibacterial and Enzyme Inhibitory Activities

Systematic synthesis efforts involving 1,3,4-oxadiazole derivatives, akin to 5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole, have been directed towards exploring their potential as antibacterial agents and enzyme inhibitors. Some synthesized derivatives demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria and moderate inhibitory activity against α-chymotrypsin enzyme. In vitro screening against various bacterial strains unveiled their significant antibacterial potential, with certain compounds showing promising activity compared to standard antibiotics (S. Z. Siddiqui et al., 2014).

Anti-inflammatory and Anti-thrombotic Activities

Derivatives of 1,3,4-oxadiazole have been investigated for their anti-inflammatory and anti-thrombotic activities in rats. The study focused on both in vitro and in vivo evaluations of anti-inflammatory activity, and some compounds were identified as potent anti-inflammatory agents. Furthermore, certain derivatives exhibited a significant role in enhancing clotting time in an in vivo rat model. These findings suggest potential applications of these compounds in the development of anti-inflammatory pharmaceutical products (Muhammadasim Raza Basra et al., 2019).

Eigenschaften

IUPAC Name |

5-(chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O3/c1-15-7-3-4-8(9(5-7)16-2)11-13-10(6-12)17-14-11/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIAKDQUXNBITM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)CCl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Azepan-1-yl)-2-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]ethanone](/img/structure/B2738382.png)

![2-Phenyl-5-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2738385.png)

![N-(2-ethylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2738386.png)

![N-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B2738391.png)

![Phenyl 4-((benzo[c][1,2,5]thiadiazole-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2738392.png)

![2-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2738402.png)

![1-Oxa-9-azaspiro[5.5]undecane hydrochloride](/img/structure/B2738403.png)